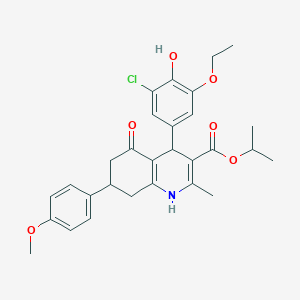
N-(4-chlorophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-1-(phenylacetyl)-4-piperidinecarboxamide often involves the combination of arylcycloalkylamines with arylalkyl substituents, which are crucial pharmacophoric groups in antipsychotic agents. The potency and selectivity of these compounds at D2-like receptors can be significantly influenced by the structure of the arylalkyl moieties, although predictability of specific effects remains challenging. The composite structure of these molecules is key to their selectivity and potency at the receptors (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound, characterized by arylcycloalkylamine and arylalkyl substituents, plays a significant role in its binding affinity and activity. The 3D arrangement of atoms within the molecule can affect how it interacts with biological targets, influencing both its efficacy and selectivity. Structural analysis techniques, including high-resolution magnetic resonance spectroscopy, provide insights into the conformation of the products and the impact of various substituents on the molecule's behavior (Issac & Tierney, 1996).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including N-dealkylation, which is a common metabolic pathway for arylpiperazine derivatives. Such reactions are crucial for understanding the disposition and metabolism of the molecule, as well as its potential biological effects. Arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of metabolites with diverse biological activities (Caccia, 2007).
特性
IUPAC Name |
N-(4-chlorophenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-6-8-18(9-7-17)22-20(25)16-10-12-23(13-11-16)19(24)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZVHRHEVWJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)


![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)